molecular formula C21H22N2O2 B123637 Strychnine CAS No. 57-24-9

Strychnine

Cat. No.: B123637
CAS No.: 57-24-9
M. Wt: 334.4 g/mol
InChI Key: QMGVPVSNSZLJIA-FVWCLLPLSA-N
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Mechanism of Action

Target of Action

Strychnine is a neurotoxin that primarily targets the glycine and acetylcholine receptors . These receptors play a crucial role in the functioning of motor nerve fibers in the spinal cord, which control muscle contraction .

Mode of Action

This compound acts as an antagonist of the glycine and acetylcholine receptors . This means it binds to these receptors and inhibits their normal function. The inhibition of glycine receptors disrupts the normal inhibitory control that these receptors provide, leading to over-excitation of the central nervous system .

Biochemical Pathways

The biochemical pathways affected by this compound are complex and involve a series of enzymatic reactions. This compound is synthesized in the Strychnos nux-vomica tree through a series of enzymatic steps . The final step in the biosynthesis of this compound—the conversion of prethis compound to this compound—occurs spontaneously, catalyzed by acidic conditions within the plant rather than with the help of enzymes .

Pharmacokinetics

It is known that this compound is highly toxic and can be fatal in small doses . The usual fatal dose is 60–100 mg of this compound, and it is fatal after a period of 1–2 hours .

Result of Action

The molecular and cellular effects of this compound’s action result in muscular convulsions and eventually death through asphyxia . This is due to the loss of normal inhibitory control in the central nervous system, leading to over-excitation and uncontrolled muscle contractions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is used as a pesticide, particularly for killing small vertebrates such as birds and rodents , suggesting that its efficacy may be influenced by factors such as the presence of these animals and the conditions in which they live.

Biochemical Analysis

Biochemical Properties

Strychnine is known to interact with several enzymes, proteins, and other biomolecules. It has been found to have a high affinity for glycine receptors (GlyRs), where it acts as an antagonist . This interaction with GlyRs is one of the key biochemical properties of this compound .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, by binding to GlyRs, this compound can disrupt normal cellular communication, leading to a range of physiological effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to GlyRs, inhibiting the action of glycine, a neurotransmitter . This inhibition disrupts normal neuronal function and can lead to convulsions and other symptoms of this compound poisoning .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound has a relatively short half-life, indicating that it is rapidly metabolized and excreted . The exact temporal dynamics can depend on various factors, including the specific experimental conditions and the biological system being studied .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage. At low doses, this compound can cause hyperexcitability and convulsions, while at high doses, it can lead to death due to respiratory failure . The specific effects can depend on various factors, including the species and individual characteristics of the animal .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation .

Transport and Distribution

This compound is rapidly absorbed and distributed throughout the body following ingestion or other forms of exposure . It can cross the blood-brain barrier, which allows it to exert its toxic effects on the central nervous system .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to regions of the cell where GlyRs are present .

Properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
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InChI

InChI=1S/C21H22N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17-,19-,20-,21+/m0/s1
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InChI Key

QMGVPVSNSZLJIA-FVWCLLPLSA-N
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Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75
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Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75
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Molecular Formula

C21H22N2O2
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DSSTOX Substance ID

DTXSID6023600
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Molecular Weight

334.4 g/mol
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Physical Description

Strychnine appears as colorless, transparent crystals or white crystalline powder. Has no odor. Used for destroying rodents and predatory animals and for trapping fur-bearing animals. (EPA, 1998), Colorless to white, odorless, crystalline solid. [pesticide] [NIOSH], ODOURLESS AND COLOURLESS CRYSTALS WITH BITTER TASTE., Colorless to white, odorless, crystalline solid., Colorless to white, odorless, crystalline solid. [pesticide]
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Boiling Point

518 °F at 5 mmHg (EPA, 1998), BP: 270 °C at 5 mm Hg, 518 °F at 5 mmHg, Decomposes
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Solubility

0.02 % (NIOSH, 2023), In water, 160 mg/L at 25 °C, 6.7 g/L ethanol, One gram dissolves in 182 mL ethanol, 6.5 mL chloroform, 150 mL benzene, 250 mL methanol, 83 mL pyridine, For more Solubility (Complete) data for Strychnine (7 total), please visit the HSDB record page., Solubility in water: none, 0.02%
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Density

1.36 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu m at 20 °C, 1.36 g/cm³, 1.36
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Vapor Pressure

Low (NIOSH, 2023), VP: 0 torr at 20 °C, low, Low
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Mechanism of Action

Strychnine is a strong convulsant. The alkaloid excites the CNS by specifically antagonizing the inhibitory neurotransmitter amino acid, glycine, at postsynaptic receptors. Inhibitory glycine receptors are abundant in the spinal cord and brain stem where they are mainly involved in regulation of motor functions. Strychnine-binding glycine receptors were also found in the cortex, as well as in the auditory and visual systems. When inhibition is blocked, ongoing neuronal excitability is increased and sensory stimuli produce exaggerated reflex effects. Glycine receptors in higher brain centers such as the substantia nigra, neostriatum, and hippocampus are commonly insensitive to strychnine, explaining why strychnine symptoms are largely spinal in origin. Strychnine can also depress nicotinic-cholinergic responses through interaction with nicotinic receptors and at high concentrations in vitro binds to other receptors as well.
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Color/Form

Brilliant, colorless cubes from chloroform-ether, Colorless crystals, Colorless, transparent, prismatic crystals or white crystalline powder, Colorless to white, crystalline solid., For more Color/Form (Complete) data for Strychnine (6 total), please visit the HSDB record page.

CAS No.

57-24-9
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Melting Point

514 to 554 °F (EPA, 1998), 284 °C, MP: 300 °C, decomposes. Soluble in water, ethanol, methanol; insoluble in ethyl ether; slightly soluble in chloroform /Strchnine sulfate/, MP: >199 °C; 30 g/L water at 15 °C /Strychnine sulfate/, 275-285 °C, 514 °F
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STRYCHNINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STRYCHNINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/419
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Strychnine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0570.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of strychnine?

A1: this compound is a potent neurotoxin that acts as a competitive antagonist at glycine receptors, specifically targeting the this compound-sensitive glycine receptors. [, , , , , , ] These receptors are typically found in the central nervous system, primarily in the spinal cord and brainstem. By binding to these receptors, this compound prevents the inhibitory neurotransmitter glycine from binding, ultimately disrupting the normal flow of nerve impulses and leading to uncontrolled excitation of motor neurons. [, , , , , ]

Q2: How does this compound's antagonism of glycine receptors manifest physiologically?

A2: Blocking glycine receptors disrupts the delicate balance between excitation and inhibition in the central nervous system. This imbalance leads to a characteristic set of symptoms, including muscle spasms, convulsions, and potentially death from respiratory failure. [, , , , ] this compound poisoning is characterized by rapid rigor mortis, a specific posture with wings folded over the back and straightened toes, and extrusion of fecal matter. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H22N2O2, and its molecular weight is 334.41 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, the complete vibrational spectrum of this compound, including Raman and Fourier transform infrared (FTIR) spectra, has been reported. These spectroscopic techniques can detect this compound at nanogram levels, which is particularly useful for forensic diagnostics. []

Q5: How does the structure of this compound relate to its activity?

A5: Research has shown that modifying the this compound molecule can significantly impact its activity and potency. For instance, the oxime hydroxy group of this compound has been identified as a suitable attachment point for linking two this compound pharmacophores, potentially leading to the design of bivalent ligands with increased potency at glycine receptors. []

Q6: Have there been any studies on the pharmacokinetics of this compound?

A7: Although detailed pharmacokinetic studies are limited, research suggests that this compound is rapidly absorbed following ingestion and distributed throughout the body. [, ] Its metabolism and excretion pathways are not fully elucidated.

Q7: What types of analytical methods are used to detect and quantify this compound?

A9: Several analytical techniques are employed for this compound analysis, including high-performance thin-layer chromatography (HPTLC), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) coupled with various detectors like UV and mass spectrometry. [, , , , , ]

Q8: Has there been any research on the environmental impact of this compound?

A10: this compound, being a potent poison, can have detrimental effects on wildlife. Studies have reported incidental deaths of birds like Dunlins and Killdeer due to this compound poisoning from consuming treated seeds. [] This highlights the importance of responsible use and disposal of this compound to minimize its environmental impact.

Q9: Are there any regulations regarding the use and handling of this compound?

A11: Due to its toxicity, this compound is a regulated substance in many countries. Its use is restricted and requires specific permits. Regulations are in place to minimize risks associated with its handling, storage, and disposal. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.